2-(5-chloro-2-ethoxyphenyl)ethan-1-amine
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Overview
Description
2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14ClNO It is a derivative of phenylethylamine, characterized by the presence of a chloro and an ethoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.
Amination: The bromide is reacted with ammonia or an amine to form the desired ethan-1-amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-ethoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium hydroxide or thiols in the presence of a base are typical.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl, thiol, or amine derivatives.
Scientific Research Applications
2-(5-chloro-2-ethoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-methoxyphenyl)ethan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(5-chloro-2-ethoxyphenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-(5-chloro-2-ethoxyphenyl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine group.
Uniqueness
2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is unique due to the combination of its chloro and ethoxy substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
910380-95-9 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
93 |
Origin of Product |
United States |
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